molecular formula C7H7F3N2O2 B6308338 Ammonium 5-(trifluoromethyl)nicotinate CAS No. 2607029-81-0

Ammonium 5-(trifluoromethyl)nicotinate

Cat. No.: B6308338
CAS No.: 2607029-81-0
M. Wt: 208.14 g/mol
InChI Key: VYPORYWAKWHLII-UHFFFAOYSA-N
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Description

Ammonium 5-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The trifluoromethyl group in its structure plays a significant role in enhancing its properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 5-(trifluoromethyl)nicotinate can be synthesized through the reaction of nicotinic acid derivatives with trifluoromethylating agents. One common method involves the reaction of methyl nicotinate with trifluoromethanesulfonic anhydride under inert gas protection and suitable solvents . The reaction conditions typically include controlled temperatures to ensure the desired product formation.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including this compound, are produced through oxidation processes. For example, nicotinic acid can be produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but requires careful management of by-products like nitrous oxide, which has a significant greenhouse effect .

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium-catalyzed reactions are frequently used for substitution involving the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Ammonium 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which ammonium 5-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to interact effectively with biological targets, such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl nicotinate: Shares the trifluoromethyl group but differs in its specific functional groups and applications.

    Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Another derivative with distinct reactivity and uses.

    2-Amino-5-(trifluoromethyl)nicotinic acid: Similar in structure but with different biological activities.

Uniqueness

Ammonium 5-(trifluoromethyl)nicotinate stands out due to its ammonium salt form, which can influence its solubility and reactivity. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

azanium;5-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPORYWAKWHLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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